

A Comprehensive Technical Guide to Benzyl 4-iodobenzoate for Advanced Research Applications

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	Benzyl 4-iodobenzoate
CAS No.:	136618-42-3
Cat. No.:	B173212

[Get Quote](#)

Abstract

This technical guide provides an in-depth analysis of **Benzyl 4-iodobenzoate**, a pivotal intermediate in contemporary organic synthesis and drug discovery. We will explore its core physicochemical properties, detail a robust and high-yield synthetic protocol with mechanistic insights, and illuminate its applications as a versatile building block, particularly in the construction of complex molecular architectures and protein degraders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique bifunctional reactivity, which is conferred by its reactive carbon-iodine bond and stable benzyl ester moiety.

Core Physicochemical Properties

Benzyl 4-iodobenzoate is a white to off-white crystalline solid at room temperature.^[1] Its structure features a benzyl ester functional group and an iodine atom at the para position of the benzoate ring. This combination makes it a valuable bifunctional reagent. The key properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₁ IO ₂	[2][3][4][5]
Molecular Weight	338.14 g/mol	[3][4][5]
CAS Number	136618-42-3	[2][3][4]
Appearance	White to off-white crystalline solid	[1]
Melting Point	65-66 °C	[1]
Boiling Point	397.6 ± 25.0 °C (Predicted)	[1]
Density	1.609 ± 0.06 g/cm ³ (Predicted)	[1]
SMILES	<chem>C(C1=CC=CC=C1)OC(C2=CC=C(C=C2)I)=O</chem>	[3][4]
Storage	Sealed in a dry, dark environment at 2-8°C	[1][4]

Synthesis and Mechanistic Rationale

The synthesis of **Benzyl 4-iodobenzoate** is most reliably achieved through the esterification of 4-iodobenzoic acid with benzyl bromide. This method is favored for its operational simplicity, high yield, and the ready availability of starting materials.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic substitution (S_N2) mechanism.

- **Deprotonation:** Potassium carbonate (K₂CO₃), a mild inorganic base, deprotonates the carboxylic acid group of 4-iodobenzoic acid. This forms the potassium 4-iodobenzoate salt, a potent nucleophile. The choice of a mild base is crucial to avoid side reactions.
- **Nucleophilic Attack:** The resulting carboxylate anion attacks the electrophilic benzylic carbon of benzyl bromide. The bromide ion, being a good leaving group, is displaced.

- Solvent Choice: Anhydrous N,N-Dimethylformamide (DMF) is the ideal solvent. As a polar aprotic solvent, it effectively solvates the potassium cation while leaving the carboxylate anion relatively "bare" and highly reactive, thus accelerating the S_N2 reaction.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures that report high yields.^[1]

Materials:

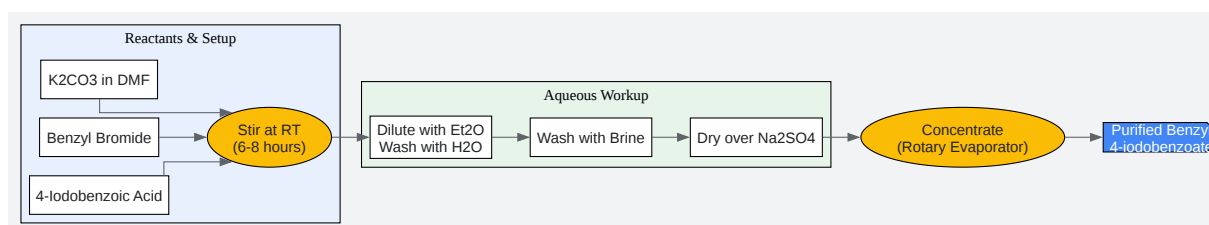
- 4-Iodobenzoic acid (1.05 eq.)
- Benzyl bromide (1.0 eq.)
- Potassium carbonate (1.05 eq.)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether (Et₂O)
- Anhydrous sodium sulfate (Na₂SO₄)
- Water (H₂O), Brine

Procedure:

- Reaction Setup: Suspend 4-iodobenzoic acid (1.05 eq.) in anhydrous DMF under a nitrogen atmosphere in a round-bottom flask equipped with a magnetic stir bar.
- Base Addition: Add potassium carbonate (1.05 eq.) to the suspension and stir for 10-15 minutes at room temperature. This step ensures the complete formation of the carboxylate salt.
- Reagent Addition: Slowly add benzyl bromide (1.0 eq.) dropwise to the reaction mixture over approximately 5 minutes. An exotherm may be observed; controlling the addition rate prevents overheating.

- **Reaction Monitoring:** Continue stirring the mixture at room temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup and Extraction:** Transfer the completed reaction mixture to a separatory funnel. Dilute with diethyl ether and wash with an equal volume of water to remove DMF and inorganic salts.[1]
- **Aqueous Layer Re-extraction:** Extract the aqueous layer again with diethyl ether to recover any dissolved product.
- **Organic Layer Washing:** Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification and Yield:** The resulting crude product is typically a white crystalline solid of high purity.[1] An 86% yield has been reported for this procedure.[1]

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Benzyl 4-iodobenzoate**.

Applications in Drug Discovery and Organic Synthesis

The true value of **Benzyl 4-iodobenzoate** lies in its utility as a versatile building block, particularly for creating molecules with therapeutic potential.

Protein Degradable Building Block

Benzyl 4-iodobenzoate is classified as a "Protein Degradable Building Block".^[2] This strongly suggests its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues. In this context, the molecule serves as a bifunctional linker or scaffold component. The reactive C-I bond is exploited for covalent modification, typically through palladium-catalyzed cross-coupling reactions, to attach the molecule to a ligand for an E3 ubiquitin ligase or a target protein. The benzyl ester can either be a stable part of the final structure or act as a protecting group for a carboxylic acid, which can be deprotected in a later synthetic step.

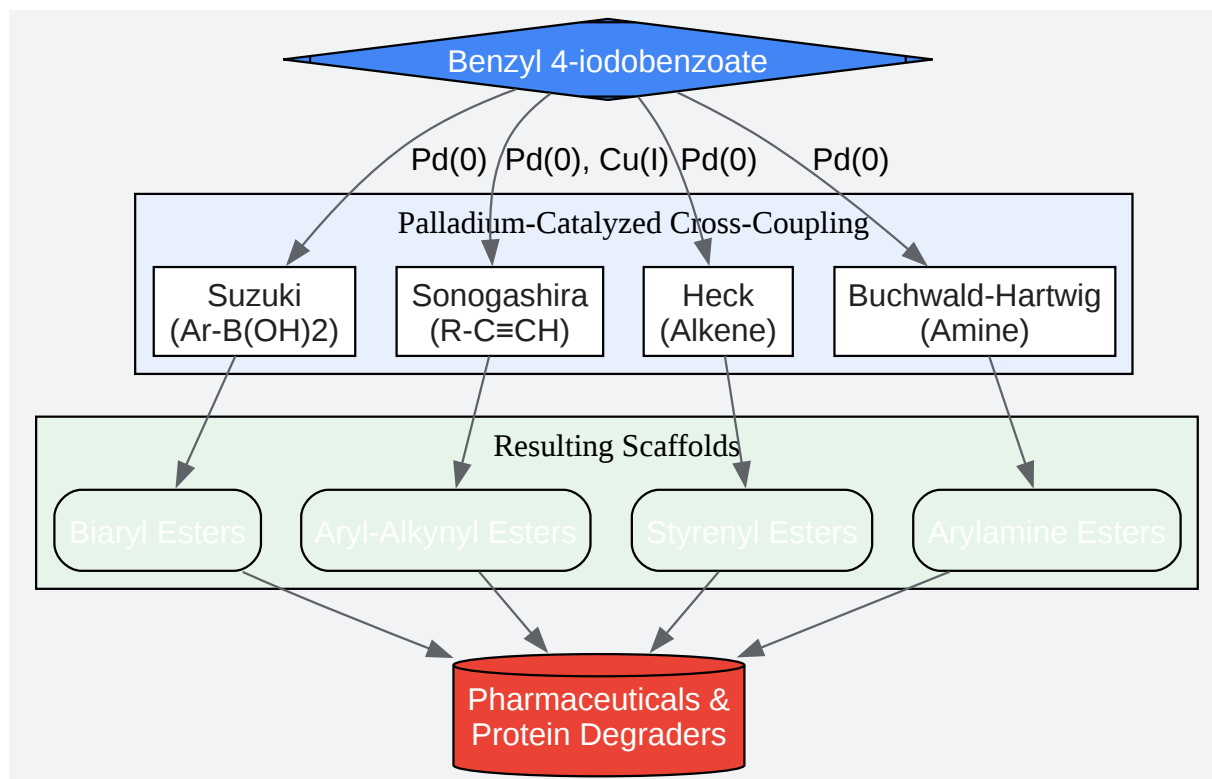
Substrate for Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, enabling bond formation under mild conditions. This reactivity makes **Benzyl 4-iodobenzoate** an excellent substrate for constructing complex molecular frameworks common in pharmaceuticals.^{[6][7]}

- Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.
- Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne conjugates.^[8]
- Heck Coupling: Reaction with alkenes to form substituted styrenyl systems.^[6]
- Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.
- Negishi Coupling: Reaction with organozinc reagents for C-C bond formation.^[6]

The benzyl ester is generally stable to these reaction conditions, allowing for the selective functionalization of the C-I bond. This utility is analogous to that of similar compounds like ethyl 4-iodobenzoate, which is widely used for these transformations.^{[7][8]}

Conceptual Application Diagram



[Click to download full resolution via product page](#)

Caption: Versatility of **Benzyl 4-iodobenzoate** in cross-coupling.

Safety, Handling, and Storage

As with any laboratory chemical, **Benzyl 4-iodobenzoate** should be handled with appropriate care.

- General Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4] Avoid inhalation of dust and direct contact with skin and eyes.
- GHS Classification: The compound is labeled with a "Warning" signal word.[4] Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face

protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

- Storage: For maximum stability, the product should be stored in a tightly sealed container in a dry, dark place at 2-8°C.[1][4]

Note: This information is for guidance. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

Benzyl 4-iodobenzoate is a high-value synthetic intermediate with significant utility for researchers in drug discovery and medicinal chemistry. Its straightforward, high-yield synthesis and, more importantly, its bifunctional nature make it an ideal building block. The reactive carbon-iodine bond provides a reliable handle for introducing molecular complexity via robust cross-coupling chemistry, while the stable benzyl ester offers a key structural motif or a protected carboxylic acid. Its documented role as a building block for protein degraders underscores its relevance in developing next-generation therapeutics.

References

- CP Lab Safety. (n.d.). **Benzyl 4-iodobenzoate**, min 95%, 1 gram. Retrieved from [\[Link\]](#)
- Appchem. (n.d.). **Benzyl 4-iodobenzoate** | 136618-42-3 | C14H11IO2. Retrieved from [\[Link\]](#)
- Sunway Pharm Ltd. (n.d.). **Benzyl 4-iodobenzoate** - CAS:136618-42-3. Retrieved from [\[Link\]](#)
- ResearchGate. (2015). Can anyone suggest some literature for synthesis of 4-iodo-t-butyl benzoate either from 4-iodobenzoic acid or 4-iodobenzoyl chloride?. Retrieved from [\[Link\]](#)
- CPACHEM. (2024). Safety data sheet - Benzyl benzoate. Retrieved from [\[Link\]](#)
- National Institute of Standards and Technology. (n.d.). Ethyl 4-iodobenzoate - NIST WebBook. Retrieved from [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Utility of Ethyl 4-Iodobenzoate in Organic Chemistry. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Benzyl 4-iodobenzoate CAS#: 136618-42-3 \[m.chemicalbook.com\]](#)
- [2. calpaclab.com \[calpaclab.com\]](#)
- [3. appchemical.com \[appchemical.com\]](#)
- [4. 136618-42-3|Benzyl 4-iodobenzoate|BLD Pharm \[bldpharm.com\]](#)
- [5. Benzyl 4-iodobenzoate - CAS:136618-42-3 - Sunway Pharm Ltd \[3wpharm.com\]](#)
- [6. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [7. nbinno.com \[nbinno.com\]](#)
- [8. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Benzyl 4-iodobenzoate for Advanced Research Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b173212/docs#a-comprehensive-technical-guide-to-benzyl-4-iodobenzoate-for-advanced-research-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)